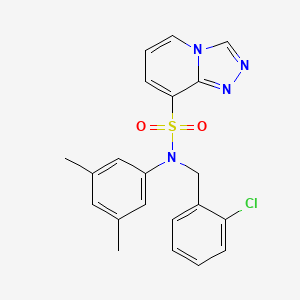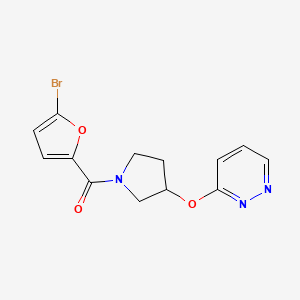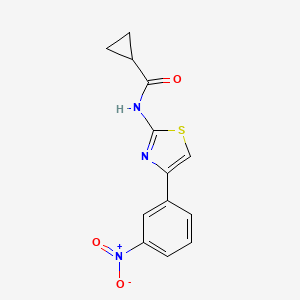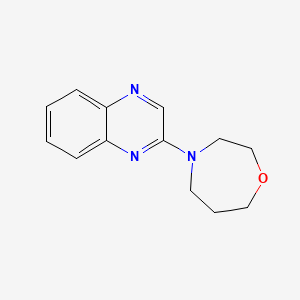![molecular formula C20H21ClFN5O3S B2355128 5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide CAS No. 1450595-86-4](/img/structure/B2355128.png)
5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide
Overview
Description
DS-1971a is a potent, selective, and orally active inhibitor of the sodium channel NaV1.7. This compound has shown significant potential in the treatment of neuropathic pain due to its ability to inhibit the NaV1.7 channel with high specificity and potency .
Scientific Research Applications
DS-1971a has several scientific research applications, including:
Chemistry: Used as a tool compound to study sodium channel inhibition and its effects on cellular processes.
Biology: Investigated for its role in modulating neuronal activity and pain signaling pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of neuropathic pain and other conditions involving sodium channel dysfunction.
Industry: Utilized in the development of new analgesic drugs and as a reference compound in pharmacological studies
Mechanism of Action
Target of Action
DS-1971a is a potent, selective, and orally active inhibitor of the voltage-gated sodium channel NaV1.7 . This channel plays a crucial role in the generation and conduction of action potentials, particularly in neurons associated with pain signaling .
Mode of Action
DS-1971a interacts with the NaV1.7 channel, inhibiting its function . The inhibition of this
Biochemical Analysis
Biochemical Properties
DS-1971a plays a significant role in biochemical reactions, particularly as an inhibitor of the NaV1.7 sodium channel . This channel is a crucial component of the nervous system, playing a key role in the generation and conduction of action potentials. DS-1971a interacts with this channel, inhibiting its function and thereby exerting its effects .
Cellular Effects
The effects of DS-1971a on cells are primarily related to its role as a NaV1.7 inhibitor . By inhibiting this channel, DS-1971a can influence cell function, potentially affecting cell signaling pathways and cellular metabolism. The exact nature of these effects can vary depending on the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of DS-1971a involves its binding to the NaV1.7 sodium channel, inhibiting its function . This can lead to changes in cell signaling and gene expression, although the specifics of these changes can depend on the particular cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DS-1971a can change over time. For example, studies have shown that after oral administration of radiolabeled DS-1971a, the most abundant metabolite in the plasma, urine, and feces of PXB-mice was M1 . This suggests a drastic difference in the metabolism between these mouse strains .
Dosage Effects in Animal Models
The effects of DS-1971a can vary with different dosages in animal models. For instance, studies have shown that after oral administration of radiolabeled DS-1971a, the most abundant metabolite in the plasma, urine, and feces of PXB-mice was M1 . This suggests a drastic difference in the metabolism between these mouse strains .
Metabolic Pathways
DS-1971a is involved in several metabolic pathways. It is a mixed substrate of Cytochrome P450 and Aldehyde Oxidase . After oral administration of radiolabeled DS-1971a, the most abundant metabolite in the plasma, urine, and feces of PXB-mice was M1 .
Transport and Distribution
It is known that DS-1971a is a mixed substrate of Cytochrome P450 and Aldehyde Oxidase , suggesting that these enzymes may play a role in its transport and distribution.
Subcellular Localization
Given its role as a NaV1.7 inhibitor , it is likely that it is localized to the cell membrane, where this channel is found.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DS-1971a involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of arylsulfonamide as a core structure, which is modified through various chemical reactions to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production methods for DS-1971a are not publicly available. Typically, the production of such compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
DS-1971a undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Various substitution reactions can modify the functional groups on the arylsulfonamide core, impacting its selectivity and potency.
Common Reagents and Conditions
Common reagents used in the reactions involving DS-1971a include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of DS-1971a depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can result in modified arylsulfonamide compounds with different functional groups .
Comparison with Similar Compounds
Similar Compounds
Tetrodotoxin: A potent sodium channel blocker with high specificity for NaV channels.
Lidocaine: A local anesthetic that inhibits sodium channels to provide pain relief.
Carbamazepine: An anticonvulsant that also targets sodium channels to reduce neuronal excitability
Uniqueness of DS-1971a
DS-1971a is unique due to its high selectivity and potency for the NaV1.7 channel, making it a promising candidate for the treatment of neuropathic pain. Unlike other sodium channel inhibitors, DS-1971a has a favorable toxicological profile and can be administered orally, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN5O3S/c1-27-16(6-9-25-27)13-4-2-3-5-17(13)30-18-11-15(22)19(10-14(18)21)31(28,29)26-20-7-8-23-12-24-20/h6-13,17H,2-5H2,1H3,(H,23,24,26)/t13-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKONCJPCULNOW-DYVFJYSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCC2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2CCCC[C@@H]2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450595-86-4 | |
| Record name | DS-1971 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450595864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DS-1971 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHV5F71MBF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2355045.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B2355046.png)



![2-Chloro-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]propanamide](/img/structure/B2355052.png)



![2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2355061.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2355062.png)


![7-(Furan-2-yl)-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2355067.png)
